(+-)-Goitrin
Description
Historical Context of Goitrogen Research and DL-Goitrin Discovery
The link between diet and goiter, an enlargement of the thyroid gland, was observed as early as 1928 when scientists noted this condition in rabbits fed fresh cabbage. healthline.com This observation led to the hypothesis that certain substances in vegetables could affect thyroid function when consumed in excess. healthline.com These substances were subsequently termed "goitrogens" due to their potential to cause goiter. healthline.comdiagnosisdiet.comresearchgate.net
The potent antithyroid compound, goitrin, was isolated from yellow turnips and Brassica seeds. annualreviews.org Progoitrin (B1231004), the precursor of goitrin, was isolated from rutabaga seed in 1956. wikipedia.org Goitrin is representative of thionamide or thiourealike goitrogens, which interfere with the organification of iodine and the formation of thyroid hormones in the thyroid gland. annualreviews.org Unlike some other goitrogens whose action can be overcome by iodine administration, the action of thionamide-like goitrogens is usually not antagonized by iodine. annualreviews.org Research in the 19th and early 20th centuries had already established the link between iodine deficiency and goiter, and the efficacy of iodine prophylaxis. nih.gov However, observations indicated the existence of factors other than iodine deficiency, and that concomitant exposure to other naturally occurring antithyroid agents could magnify the severity of endemic goiter. researchgate.net
Natural Occurrence and Significance in Plant Metabolomics and Organosulfur Chemistry
DL-Goitrin is a naturally occurring compound found predominantly in plants belonging to the Brassica genus, which includes many common cruciferous vegetables such as cabbage, broccoli, Brussels sprouts, kale, turnips, and cauliflower. wikipedia.orgnih.govontosight.aimdpi.com It is also found in other plants like rutabaga, mustard, horseradish, and rapeseed oil. wikipedia.orgwikipedia.orgontosight.ai The presence of goitrin contributes to the goitrogenic potential of these plants. wikipedia.org
Goitrin is formed through the enzymatic hydrolysis of its precursor glucosinolate, progoitrin (also known as 2-hydroxy-3-butenyl glucosinolate). wikipedia.orgwikipedia.org This hydrolysis is catalyzed by the enzyme myrosinase, which is physically separated from glucosinolates in intact plant cells. wur.nlresearchgate.netoregonstate.edu When plant tissues are damaged, such as by chewing or chopping, myrosinase comes into contact with glucosinolates, leading to their breakdown into various products, including isothiocyanates, thiocyanates, nitriles, and oxazolidine-2-thiones like goitrin. nih.govwur.nlresearchgate.netoregonstate.eduecu.edu.au The unstable isothiocyanate derived from progoitrin spontaneously cyclizes to form goitrin because of the proximity of a hydroxyl group to the isothiocyanate group, facilitating the formation of a five-membered ring. wikipedia.org
In plant metabolomics, goitrin is recognized as a significant secondary metabolite, particularly within the context of the glucosinolate-myrosinase system, which plays a role in plant defense mechanisms. researchgate.netoup.comresearchgate.net The study of glucosinolates and their breakdown products, including goitrin, is a key area within plant metabolomics, providing insights into the biochemical diversity and defensive strategies of plants, especially those in the Brassicaceae family. wur.nloregonstate.eduecu.edu.aumdpi.com
From an organosulfur chemistry perspective, goitrin is an interesting compound due to its 2-oxazolidinethione ring structure, which contains both nitrogen and sulfur within a five-membered ring. wikipedia.orgontosight.ai Its formation from progoitrin involves a rearrangement and cyclization reaction, highlighting specific aspects of sulfur chemistry in biological systems. The study of the biosynthesis of progoitrin and its conversion to goitrin contributes to the understanding of the complex pathways involved in the production of sulfur-containing secondary metabolites in plants. wikipedia.orgnih.gov
While goitrin is known for its antithyroid activity by interfering with iodine uptake and thyroid hormone synthesis, research in plant metabolomics and organosulfur chemistry focuses on its occurrence, biosynthesis, and chemical properties within the plant context. wikipedia.orgdiagnosisdiet.comnih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethenyl-1,3-oxazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-2-4-3-6-5(8)7-4/h2,4H,1,3H2,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQVYLOFLQICCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CNC(=S)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
500-12-9 (L) | |
| Record name | DL-Goitrin | |
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DSSTOX Substance ID |
DTXSID10274235 | |
| Record name | DL-Goitrin | |
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Molecular Weight |
129.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | Goitrin | |
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Color/Form |
Large prisms from ether | |
CAS No. |
13190-34-6, 13997-13-2, 500-12-9 | |
| Record name | (±)-Goitrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13190-34-6 | |
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| Record name | DL-Goitrin | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxazolidinethione, 5-vinyl-, DL- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013997132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Goitrin | |
| Source | EPA DSSTox | |
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| Record name | 5-vinyloxazolidine-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | GOITRIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | GOITRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |
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Melting Point |
50 °C | |
| Record name | GOITRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Biosynthesis and Metabolic Pathways of Dl Goitrin
Glucosinolate Precursors and Enzymatic Conversion
Glucosinolates are a class of sulfur-containing secondary plant metabolites derived from amino acids. phytolab.comwikipedia.orgnih.gov The biosynthesis of glucosinolates involves several steps, including chain elongation of amino acid precursors, formation of the core glucosinolate structure, and secondary modifications of the side chain. nih.gov Aliphatic glucosinolates, such as progoitrin (B1231004), are typically derived from methionine. nih.govresearchgate.netresearchgate.net
The conversion of progoitrin to goitrin is initiated when plant tissues are damaged, bringing glucosinolates into contact with the enzyme myrosinase. phytolab.comwikipedia.orgjst.go.jpscienceopen.com
Progoitrin Hydrolysis and Unstable Isothiocyanate Cyclization
Upon tissue disruption, myrosinase (thioglucoside glucohydrolase) catalyzes the hydrolysis of progoitrin. scienceopen.comebm-journal.orgulisboa.pt This enzymatic cleavage removes the glucose moiety, yielding an unstable intermediate known as 2-hydroxy-3-butenyl isothiocyanate. wikipedia.orgwikipedia.orgmaxapress.com Due to the presence of a hydroxyl group in proximity to the isothiocyanate group on the side chain, this unstable intermediate undergoes spontaneous intramolecular cyclization. wikipedia.org This cyclization reaction forms the five-membered ring structure characteristic of goitrin (5-vinyloxazolidine-2-thione). wikipedia.orgulisboa.pt The oxygen atom in the resulting goitrin molecule originates from the hydroxyl group of the unstable isothiocyanate. wikipedia.org
Role of Myrosinase and Epithiospecifier Protein in Glucosinolate Degradation
Myrosinase is the primary enzyme responsible for initiating glucosinolate breakdown. phytolab.comjst.go.jpscienceopen.comulisboa.pt It is typically stored in separate cellular compartments from glucosinolates in intact plant cells. jst.go.jpsrce.hr When these compartments are disrupted (e.g., by chewing or cutting), myrosinase comes into contact with glucosinolates and catalyzes their hydrolysis. jst.go.jpsrce.hr
The outcome of glucosinolate hydrolysis can vary, leading to the formation of different products, including isothiocyanates, nitriles, thiocyanates, and oxazolidine-2-thiones like goitrin. phytolab.commaxapress.comjst.go.jpulisboa.pt The specific products formed depend on several factors, including the structure of the glucosinolate side chain, pH, and the presence of other proteins, notably the epithiospecifier protein (ESP). jst.go.jpulisboa.ptdpi.qld.gov.au
Specific Enzymes in the Bioconversion Pathway
The biosynthesis of progoitrin, the precursor to goitrin, involves a series of enzymatic steps starting from methionine. researchgate.net After the initial steps of removing the carboxylic acid and amine group, the methionine side chain is elongated. researchgate.net Subsequent modifications of the side chain are catalyzed by specific enzymes. nih.govresearchgate.netmaxapress.com
Glucosinolate Oxidase (GSL-OX) is an enzyme involved in the modification of the elongated methionine side chain. researchgate.netnih.gov It catalyzes the oxidation of the thioether in the methyl thiobutyl group, leading to the formation of the methylsulfinyl group. researchgate.net This step is crucial in the pathway leading to glucoraphanin (B191350), a glucosinolate structurally related to progoitrin's biosynthetic lineage. researchgate.net While directly upstream of glucoraphanin synthesis, GSL-OX is part of the broader pathway that includes the branch leading to progoitrin. researchgate.netnih.gov
Glucosinolate Alkenylation (GSL-ALK) is another enzyme in the glucosinolate biosynthesis pathway. researchgate.netnih.gov It is responsible for the removal of a methylsulfinyl residue and the introduction of a double bond, leading to the formation of an unsaturated butenyl group. researchgate.netsrce.hr This step is involved in the synthesis of gluconapin (B99918) (butenyl glucosinolate), which is a precursor to progoitrin. researchgate.net In some plants, like broccoli, a nonfunctional GSL-ALK enzyme due to a genetic deletion can lead to the accumulation of glucoraphanin instead of proceeding further down the pathway towards gluconapin and progoitrin. researchgate.net
Glucosinolate Hydroxylation (GSL-OH) is the enzyme directly involved in the final step of progoitrin biosynthesis. researchgate.netnih.gov It catalyzes the hydroxylation of the butenyl group of gluconapin (butenyl glucosinolate) to produce the hydroxybutenyl group, resulting in the formation of progoitrin (2-hydroxy-3-butenyl glucosinolate). researchgate.netoup.com This enzyme is a key determinant in the production of the goitrin precursor. researchgate.netoup.com Studies in Arabidopsis have identified a gene (At2g25450) likely encoding the enzyme responsible for this 2-hydroxylation of but-3-enyl glucosinolate. oup.com
The sequential action of these enzymes, starting from methionine and proceeding through intermediates like gluconapin, leads to the formation of progoitrin. researchgate.net Subsequent hydrolysis of progoitrin by myrosinase and spontaneous cyclization of the resulting unstable isothiocyanate then yield goitrin. wikipedia.org
Here is a summary of the enzymes and their roles in the pathway leading to progoitrin:
| Enzyme | Role in Progoitrin Biosynthesis Pathway |
| Glucosinolate Oxidase (GSL-OX) | Oxidizes the thioether in the methyl thiobutyl group, part of the pathway branching towards progoitrin. researchgate.net |
| Glucosinolate Alkenylation (GSL-ALK) | Introduces a double bond and removes a methylsulfinyl group, leading to gluconapin. researchgate.netsrce.hr |
| Glucosinolate Hydroxylation (GSL-OH) | Catalyzes the hydroxylation of gluconapin to form progoitrin. researchgate.netoup.com |
Genetic Basis of Glucosinolate and Progoitrin Synthesis in Plants
The genetic control of glucosinolate biosynthesis, including the synthesis of progoitrin, is well-established in Arabidopsis thaliana, a model plant, and research is ongoing in Brassica species. nih.govnih.govmdpi.com Key loci and genes are involved in regulating the different stages of the pathway. For aliphatic glucosinolates, genes such as MAM1, MAM2, and MAM3 within the GS-ELONG locus are involved in regulating the chain length. mdpi.comunirioja.es The GS-OX loci, containing flavin monooxygenase (FMOGS-ox), and the GS-AOP loci, including GS-ALK (AOP2) and GS-OHP (AOP3), are involved in side-chain modifications that determine the type of glucosinolate produced. mdpi.comunirioja.esfrontiersin.org Specifically, the GS-OH gene is responsible for the conversion of gluconapin to progoitrin. researchgate.net Transcription factors, such as MYB28 and MYB29, also play significant roles in regulating the expression of genes involved in aliphatic glucosinolate biosynthesis. maxapress.comnih.govmdpi.com
Research into Breeding Strategies for Modified Glucosinolate Profiles
Selective breeding and molecular techniques are employed to modify glucosinolate profiles in Brassica crops, aiming to enhance desirable compounds and reduce those considered less desirable, such as progoitrin due to its potential to form goitrin. maxapress.comnih.govmdpi.complos.orgfrontiersin.orgcambridge.org Breeding programs often focus on manipulating the genetic makeup to increase the concentration of specific glucosinolates or alter the activity of enzymes in the biosynthetic pathway. maxapress.commdpi.com Marker-assisted selection and genomic approaches like quantitative trait loci (QTL) mapping are utilized to identify genetic loci associated with glucosinolate content, facilitating the selection of lines with desired profiles. nih.govmdpi.combohrium.com For example, research has identified genes like BnaC2.MYB28 as key regulators of seed glucosinolate content in Brassica napus, and natural variation in this gene has been subject to artificial selection in breeding programs aimed at reducing glucosinolate levels in rapeseed meal. nih.gov The goal is often to develop varieties with high levels of beneficial glucosinolates while minimizing those that can form goitrin. nih.gov
Environmental and Post-Harvest Factors Affecting DL-Goitrin Formation in Plants
The formation of DL-Goitrin from progoitrin is not solely determined by the plant's genetic makeup but is also significantly influenced by environmental conditions during growth and various factors encountered during post-harvest handling and processing. nih.govmdpi.commdpi.comresearchgate.netmdpi.com
Influence of Mechanical Stress (Cutting, Crushing)
Mechanical stress, such as cutting, crushing, shredding, or chewing, is a critical factor in initiating the formation of goitrin. wikipedia.orgmdpi.comorgprints.orgresearchgate.net In intact plant tissue, glucosinolates and the myrosinase enzyme are typically stored in different cellular compartments. wikipedia.orgnih.govchewsfoodwisely.com Mechanical damage breaks down these cellular barriers, allowing myrosinase to come into contact with progoitrin, triggering the hydrolysis and subsequent cyclization to goitrin. wikipedia.orgnih.govchewsfoodwisely.com The degree of tissue damage can influence the extent of glucosinolate hydrolysis and the resulting formation of breakdown products like goitrin. researchgate.net
Impact of Thermal Processing (Boiling, Heating) on Enzyme Activity
Thermal processing methods like boiling, heating, steaming, and microwaving can significantly impact the activity of myrosinase, the enzyme essential for goitrin formation from progoitrin. mdpi.comfrontiersin.orgkuleuven.bemdpi.comnih.govpan.olsztyn.pl Myrosinase is a thermolabile enzyme, meaning its activity is reduced or eliminated by heat. kuleuven.bemdpi.comnih.gov Boiling is generally more effective in reducing glucosinolate levels, primarily due to leaching into the cooking water, and also leads to significant myrosinase inactivation. frontiersin.orgnih.gov Steaming and microwaving can also cause a substantial loss of myrosinase activity, although the effectiveness depends on the specific time and temperature parameters. mdpi.comnih.gov Stir-frying may result in less myrosinase inactivation compared to boiling, steaming, or microwaving, potentially due to lower core temperatures reached and reduced cell wall damage. mdpi.com Inactivating myrosinase through thermal processing before or during consumption can limit the conversion of progoitrin to goitrin. frontiersin.orgkuleuven.be
Role of Fermentation Processes
Fermentation processes can also influence the formation of goitrin. Research has shown that fermentation can lead to a significant increase in goitrin formation from progoitrin compared to other processing conditions like boiling or maintaining specific pH levels. jst.go.jp In fermented cruciferous vegetables, goitrin has been found as a main breakdown product of progoitrin. orgprints.orgjst.go.jpluke.fi This suggests that microbial activity during fermentation can play a role in the degradation of glucosinolates and the subsequent formation of goitrin. chewsfoodwisely.comresearchgate.net
Microbial Metabolism of DL-Goitrin
Microbial metabolism plays a significant role in the degradation and transformation of DL-Goitrin in various environments, including animal intestines and soil nih.govmdpi.comresearchgate.net.
Studies have investigated the degradation of glucosinolates, including the precursor progoitrin, in the digestive tract of animals. In vitro studies using contents from the caecum and colon of rats showed appreciable degradation of glucosinolates, suggesting the involvement of gut bacteria tandfonline.com. Heat inactivation of myrosinase in rapeseed meal prevented degradation in the caecum and colon contents, indicating that the degradation is linked to either dietary fibers or myrosinase associated with them tandfonline.com. While the direct degradation of goitrin by specific enteric bacteria is not extensively detailed in the provided results, the metabolism of glucosinolates by gut microbiota is a known phenomenon, leading to various derivatives nih.gov. Some studies suggest that the metabolism of glucosinolates in human gut bacteria is complex and strain-specific nih.gov. The production of 2-thiouracil (B1096) by gut bacteria like Lactobacillus reuteri and E. coli strains seems related to glucosinolate degradation products nih.gov.
Goitrin is degraded by soil bacteria, although at a slower rate compared to other isothiocyanates mdpi.comnih.gov. Strains of bacteria found to degrade goitrin include Bacillus megaterium, Aminobacter aminovorans, Paenibacillus polymyxa, and Bacillus cereus mdpi.comnih.gov. Despite the identification of these bacterial species, the specific pathway of goitrin degradation in soil bacteria is largely unknown mdpi.comnih.gov. The effects of goitrin on soil microbial communities have been studied, showing that it can diminish the diversity of bacteria and fungi, with certain taxa like Gammaproteobacteria, Bacteroidetes, and Acidobacteria proliferating after exposure plos.orgnih.gov. Some cultivable microbial strains isolated from goitrin-treated soils have shown the ability to degrade goitrin plos.org.
Research indicates that the presence of goitrin can be associated with the production of other metabolites, particularly caffeic acid derivatives, in bacterial cultures mdpi.comresearchgate.netnih.gov. In studies involving the bacterium Mesorhizobium loti, the production of chicoric acid by accompanying bacteria was found to be connected to goitrin elimination mdpi.comnih.govdntb.gov.ua. LC-HRMS analyses of goitrin incubation experiments have revealed the presence of chicoric acid and caftaric acid in the medium, suggesting their formation is linked to goitrin metabolism or its effects on the microbial community researchgate.netresearchgate.net. Caffeic acid is a known allelochemical, and chicoric acid has been reported to possess antimicrobial properties researchgate.net. The formation of these caffeic acid derivatives appears to be a response within the bacterial community in the presence of goitrin mdpi.comresearchgate.netnih.gov.
Molecular Mechanisms of Action of Dl Goitrin
Interference with Thyroidal Biochemical Pathways
The primary mechanism by which DL-Goitrin interferes with thyroid function involves inhibiting the processes necessary for the synthesis of thyroid hormones, specifically thyroxine (T4) and triiodothyronine (T3). wikipedia.orgnih.govwikipedia.orgwikipedia.org
Inhibition of Thyroid Peroxidase (TPO) Activity
Thyroid peroxidase (TPO) is a crucial enzyme located in the apical membrane of thyroid follicular cells, responsible for the oxidation of iodide and the subsequent iodination and coupling of tyrosyl residues on thyroglobulin. nih.govwikipedia.orgfrontiersin.org DL-Goitrin, particularly its (S)-enantiomer, is a potent inhibitor of TPO activity. medchemexpress.commedchemexpress.combiocat.com This inhibition disrupts the organification of iodide, a critical step in thyroid hormone synthesis. nih.govmedchemexpress.comwikipedia.orgimpactfactor.orgwikipedia.orgnih.gov Thionamides, a class of compounds that includes goitrin, are known to interfere with thyroid hormone synthesis by blocking the TPO enzyme. annualreviews.orgwikipedia.orgnih.govwikipedia.org
Impairment of Iodide Organification
Iodide organification is the process by which oxidized iodide is incorporated into tyrosine residues within the thyroglobulin molecule, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT). nih.gov Goitrin inhibits this process, thereby reducing the formation of iodinated tyrosines and subsequently the thyroid hormones T3 and T4. nih.govmedchemexpress.comannualreviews.orgnih.govaskjpc.org Studies have shown that goitrin inhibits the organification of iodine. annualreviews.orgaskjpc.org
Enantiomeric Specificity in Biological Activity
Goitrin exists as two enantiomers, (R)-goitrin (also known as epigoitrin) and (S)-goitrin. nih.govnih.govnih.gov These enantiomers can exhibit different biological activities. lktlabs.combiomol.com
(S)-Goitrin: Primary Antithyroid Activity
Research indicates that the antithyroid activity of DL-Goitrin is primarily attributed to the (S)-enantiomer, (S)-goitrin. wikipedia.orgmedchemexpress.comwikipedia.orgnih.govnih.govaxonmedchem.com (S)-goitrin is recognized as the antithyroid factor. nih.govnih.govaxonmedchem.com In contrast, (R)-goitrin has been reported to possess antiviral activity, particularly against influenza A virus (H1N1). medchemexpress.comnih.govnih.govsigmaaldrich.com This stereospecificity in biological activity highlights the importance of the molecule's three-dimensional structure in its interaction with biological targets within the thyroid gland. nih.govnih.gov
(R)-Goitrin: Antiviral Activity Research
Pharmacological studies have indicated that (R)-Goitrin (also known as epigoitrin) is one of the main constituents contributing to the antiviral activity observed in certain plant extracts, such as Radix Isatidis researchgate.netwaters.comnih.gov. Research has demonstrated that (R)-Goitrin exhibits an inhibitory effect against influenza viral neuraminidase nih.govmdpi.com. Both epigoitrin (B1671491) and goitrin (referring to the enantiomers) appear to show a virucidal effect on influenza virus A (H1N1) in vitro and in ovo circlestar-chem.com. Studies evaluating the anti-influenza virus activity of glucosinolate isomers and their breakdown products from Isatidis Radix found that goitrin and epigoitrin exhibited dose-dependent inhibition against influenza A virus (H1N1) without toxicity researchgate.net. The antiviral potency among the tested components was in the order of progoitrin (B1231004) > goitrin > epigoitrin > epiprogoitrin (B98077) researchgate.net. The mechanism of their antiviral action was suggested to involve the attachment of the constituents to the viral envelope, without disrupting viral adsorption or budding researchgate.net. (S)-Goitrin has also been reported to exhibit anti-influenza virus (H1N1) activity in Madin-Darby canine kidney (MDCK) cells with an IC50 of 0.19 μM medchemexpress.com.
Broader Biological Modulations and Cellular Responses (Non-Thyroidal Focus, Animal/In Vitro Studies)
Beyond its effects on thyroid function and antiviral properties, Goitrin and its enantiomers have been shown to modulate various biological processes and cellular responses in non-thyroidal contexts, as observed in animal and in vitro studies.
Inhibition of Caspase-11 Non-Canonical Inflammasome Signaling (in murine models)
Goitrin has demonstrated protective effects in LPS-induced septic shock in C57BL/6J mice by significantly inhibiting the activation of the caspase-11 non-canonical inflammasome pathway researchgate.netmdpi.com. This inhibition includes effects on cleaved caspase-11 and the N-terminal fragment of gasdermin D (GSDMD-NT) researchgate.netmdpi.com. The caspase-11 non-canonical inflammasome is activated by intracellular lipopolysaccharide (LPS) and plays a critical role in septic shock by leading to pyroptosis researchgate.netmdpi.comfrontiersin.orgnih.gov. Goitrin's inhibitory effect on this pathway was found to be independent of TLR4 signal activation researchgate.netmdpi.com. In LPS-challenged mice, goitrin treatment reduced the levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α researchgate.netmdpi.com. Furthermore, goitrin prevented the activation of the caspase-11/GSDMD signal and pyroptosis in lung tissues of mice researchgate.netmdpi.com. Studies using a nonlethal dose of the TLR3 agonist poly(I:C)-primed mice subsequently challenged with LPS to induce caspase-11-mediated lethal septic shock also verified the efficacy of goitrin mdpi.com. These findings suggest that goitrin provides protection against LPS-induced septic shock by inhibiting caspase-11 non-canonical inflammasome activation researchgate.netmdpi.com.
Modulation of Glutathione S-Transferase (GST) Activity (in rats)
Dietary administration of R-Goitrin has been shown to influence components of the xenobiotic-metabolizing system in rats, particularly modulating Glutathione S-Transferase (GST) activity nih.govnih.govoup.com. In male Sprague-Dawley rats, dietary R-Goitrin at concentrations of 40 ppm and 200 ppm significantly increased hepatic GST activity nih.gov. At 40 ppm, hepatic GST activity increased 1.5-fold, and at 200 ppm, it increased 2-fold over basal levels nih.gov. R-Goitrin at 200 ppm also produced significant increases in GST activity in the mucosa of the small intestine (1.2-fold) nih.gov. HPLC analysis revealed that in the liver, goitrin treatment increased the levels of GST-1b and GST-7 isoforms while decreasing GST-3 levels nih.gov. In the small intestine, goitrin increased GST-1b levels and decreased GST-7 levels nih.gov. This modulation of GST activity by R-Goitrin has been linked to increased aflatoxin detoxification nih.govoup.com.
Here is a summary of the effects of dietary R-Goitrin on GST activity in rats:
| Tissue | R-Goitrin Concentration (ppm) | Fold Increase in GST Activity (vs. Control) | Specific Isoforms Affected (Liver) | Specific Isoforms Affected (Small Intestine) |
| Liver | 40 | 1.5-fold | Not specified in this data | Not specified in this data |
| Liver | 200 | 2-fold | GST-1b (↑), GST-7 (↑), GST-3 (↓) | Not specified in this data |
| Small Intestine | 200 | 1.2-fold | Not specified in this data | GST-1b (↑), GST-7 (↓) |
Note: Arrows indicate increase (↑) or decrease (↓) in isoform levels.
Effects on Lipid Metabolism and Transport Proteins (in plants/bacteria)
Research on the effects of the cyclic isothiocyanate goitrin on Lotus japonicus nodulation and its microsymbiont Mesorhizobium loti has provided insights into its influence on lipid metabolism and transport proteins in plants and bacteria nih.gov. In the host plant cells, several proteins involved in lipid metabolism and transport were affected, although not all changes were statistically significant nih.gov. Proteins associated with the transfer of phosphor and galactolipids, a protein with a MD-2-related lipid recognition domain, phospholipase D, 3-hydroxyacyl-[acyl-carrier-protein] dehydratase, plastid lipid-associated protein, and annexin (B1180172) showed increased abundance nih.gov. In the microsymbiont M. loti, nine lipid-related proteins were altered upon goitrin treatment nih.gov. Three proteins with transfer/transport functions were upregulated, including one significantly nih.gov. Two proteins involved in lipid and fatty acid biosynthesis were upregulated, with acyl-carrier protein AcpP showing a significant increase nih.gov. Two proteins acting in lipid catabolism were enhanced in abundance nih.gov. Proteins involved in lipopolysaccharide biosynthesis and fatty acid synthase cyclopropane-fatty-acyl-phospholipid synthase were considerably downregulated, though not significantly nih.gov.
Alterations in Cell Wall Reorganizations (in bacteria)
Studies investigating the impact of goitrin on Mesorhizobium loti have indicated alterations in bacterial cell wall reorganizations nih.govmdpi.com. The altered abundance of certain enzymes upon goitrin treatment points to these changes mdpi.com. Specifically, a D-alanine-D-alanine ligase (Q98KB6), which is involved in peptidoglycan biosynthesis by forming UDP-N-acetylmuramoyl pentapeptide, was found to be downregulated mdpi.com. Peptidoglycan is a primary component of the bacterial cell wall, providing structural integrity vetbact.orgfrontiersin.orgnih.govsigmaaldrich.com. The downregulation of an enzyme crucial for its synthesis suggests potential disruptions in cell wall formation or maintenance in the presence of goitrin mdpi.com. Additionally, the downregulation of profilin in plant cells treated with goitrin may have consequences for cell wall maintenance mdpi.com.
Role and Impact of Dl Goitrin in Biological Systems Excluding Human Clinical Effects
Effects in Animal Models
In animal studies, DL-Goitrin is primarily recognized for its potent antithyroid and goitrogenic properties. It disrupts the normal synthesis of thyroid hormones, leading to a cascade of physiological responses.
DL-Goitrin is a well-documented goitrogen, a substance that induces the enlargement of the thyroid gland, a condition known as goiter. proquest.commdpi.com This occurs because goitrin interferes with the biochemical pathways of thyroid hormone production. mdpi.commdpi.com The mechanism of action involves the inhibition of thyroid peroxidase (TPO), a critical enzyme that facilitates the iodination of tyrosine residues on the thyroglobulin protein, a foundational step in synthesizing the hormones thyroxine (T4) and triiodothyronine (T3). iastate.edu
The inhibition of hormone synthesis leads to lower circulating levels of T3 and T4. nih.gov The pituitary gland detects this reduction and responds by increasing its secretion of thyroid-stimulating hormone (TSH). proquest.com Persistently elevated TSH levels stimulate the thyroid gland, causing cellular growth (hyperplasia) and an increase in the size of the follicular cells (hypertrophy). proquest.comiastate.edu This compensatory growth results in the characteristic thyroid enlargement or goiter. proquest.com Histopathological examinations of goitrogenic effects in rats exposed to goitrogens have shown significant alterations, including the loss of colloid (the stored form of thyroid hormones) and marked hyperplasia of the thyroid tissue. mdpi.com Extensive research has been conducted on the effects of high concentrations of goitrin found in Brassica napus (rapeseed) meal when used as animal feed. nih.gov
A direct consequence of DL-Goitrin's interference with thyroid hormone synthesis is a measurable decrease in the circulating levels of T3 and T4 in animal models. nih.gov Studies involving rats fed diets containing goitrogenic substances have demonstrated this effect. For instance, research on the impact of various goitrogens revealed that their administration leads to significantly decreased levels of serum T3 and T4. iastate.edunih.gov In one study, a diet containing 33% cabbage, a source of goitrin precursors, caused a significant decrease in serum T4 concentration in rats compared to a control group. mdpi.com This reduction in thyroid hormones is the primary trigger for the increased TSH secretion that ultimately leads to goiter. proquest.com
| Parameter | Observed Effect in Animal Models | Primary Mechanism | References |
|---|---|---|---|
| Thyroid Gland Size | Increase (Goiter) | Compensatory hyperplasia and hypertrophy due to elevated TSH. | proquest.comiastate.edumdpi.com |
| Serum T4 Levels | Decrease | Inhibition of thyroid peroxidase (TPO) enzyme, blocking T4 synthesis. | nih.govmdpi.com |
| Serum T3 Levels | Decrease | Inhibition of TPO, reducing precursor T4 available for conversion to T3. | iastate.edunih.gov |
| Serum TSH Levels | Increase | Pituitary response to low circulating T3/T4 levels (negative feedback). | proquest.com |
The antithyroid actions of DL-Goitrin are mechanistically distinct from those of another class of goitrogens, the thiocyanates. nih.gov Thiocyanate (B1210189) acts as a competitive inhibitor of the sodium/iodide symporter (NIS), which is responsible for transporting iodide from the bloodstream into the thyroid follicular cells. nih.gov By blocking this initial uptake step, thiocyanate creates an iodide deficiency within the gland. This effect can often be overcome by increasing dietary iodine intake.
In contrast, DL-Goitrin acts at a later stage in the synthesis pathway by inhibiting the thyroid peroxidase enzyme. mdpi.comiastate.edu This means that even if iodide is successfully transported into the thyroid cell, goitrin prevents its utilization in the organification process (the binding of iodine to tyrosine). mdpi.com Consequently, simply supplementing the diet with iodine may not reverse the goitrogenic effects of goitrin. This was demonstrated in a study where an increase in thyroid weight was observed in rats on a cabbage-based diet, and this effect was even enhanced in a group that received additional iodine supplementation. mdpi.com
Research indicates that the antithyroidal effects of DL-Goitrin can be additive or even synergistic when combined with other goitrogenic compounds. An investigation into the concomitant exposure of rats to thiocyanate and catechin (B1668976) (a flavonoid goitrogen) demonstrated this phenomenon. The study found that the goitrogenic potential was highest in the group of animals that received both compounds in combination, compared to groups that received either thiocyanate or catechin alone. iastate.edu The combined exposure resulted in a more pronounced increase in thyroid gland weight and a greater decrease in the activity of thyroid peroxidase and circulating thyroid hormone levels. iastate.edu This suggests that the presence of multiple types of goitrogens, which act on different steps of the thyroid hormone synthesis pathway, can have a cumulative and more potent impact on thyroid dysfunction in animal models.
Plant Biology and Ecological Interactions
In plants, DL-Goitrin is the end product of a sophisticated chemical defense system. It is not typically stored in its active form but is produced rapidly in response to physical damage, such as that caused by feeding insects or invading pathogens.
DL-Goitrin is a breakdown product of progoitrin (B1231004), a type of glucosinolate. nih.gov Glucosinolates are secondary metabolites found in plants of the order Brassicales, which includes vegetables like cabbage, broccoli, and turnips. proquest.comnih.gov These compounds are a key component of a two-part chemical defense system often termed the "mustard oil bomb". proquest.comnih.gov
In healthy, intact plant tissue, glucosinolates like progoitrin are physically separated from the enzyme myrosinase (a thioglucosidase). nih.govmdpi.com When a herbivore chews the plant tissue or a pathogen breaks through the cell wall, this compartmentalization is disrupted. nih.govnih.gov Myrosinase comes into contact with the glucosinolate, rapidly hydrolyzing it into a range of biologically active and often toxic compounds. nih.govmdpi.com Progoitrin is hydrolyzed to form DL-Goitrin. nih.gov These degradation products, including isothiocyanates and nitriles, act as potent feeding deterrents, toxins, or growth inhibitors to a wide variety of generalist herbivores and pathogens, thus serving as an effective and inducible defense against biotic stress. proquest.commdpi.com
Contribution to Plant Tolerance to Abiotic Stress Factors
There is currently a lack of specific scientific data directly linking DL-Goitrin to the enhancement of plant tolerance to abiotic stress factors such as drought, salinity, or extreme temperatures. While the broader class of isothiocyanates is involved in various physiological processes in plants, their specific contribution to mitigating the impacts of abiotic stressors has not been a primary focus of research. Therefore, the role of DL-Goitrin in this aspect of plant biology remains an open area for future scientific inquiry.
Impact on Plant-Microbe Symbiotic Relationships
DL-Goitrin has been shown to significantly impair the symbiotic relationship between legumes and rhizobial bacteria, specifically in the model organism Lotus japonicus. mdpi.comnih.govresearcher.life The application of goitrin to inoculated L. japonicus plants results in altered nodule growth and distribution. The nodules on treated plants exhibit considerable size variation, with some being large and dark-colored and clustered on a few roots, while others are very small, even pinhead-like, and more evenly spread. mdpi.com This disruption in nodule development leads to nitrogen deficiency in the host plant, manifesting as yellowish leaves and leaf abscission. mdpi.comnih.govresearcher.life
Table 1: Effects of Goitrin Treatment on Lotus japonicus Nodulation
| Parameter | Observation in Goitrin-Treated Plants | Reference |
| Nodule Growth | Irregular; considerable size variation | mdpi.com |
| Nodule Distribution | Uneven; large, dark nodules clustered on few roots; small nodules more spread out | mdpi.com |
| Plant Phenotype | Yellowish leaves (especially on young shoots), leaf abscission | mdpi.comnih.govresearcher.life |
The detrimental effect of DL-Goitrin on nodulation is accompanied by significant changes at the proteomic level in the symbiotic bacterium Mesorhizobium loti. mdpi.comnih.govresearcher.life In free-living M. loti, goitrin treatment causes severe damage, indicated by a decrease in transporter proteins and high levels of proteolysis. mdpi.comnih.govresearcher.life Within the nodules of goitrin-treated plants, the proteome of the microsymbiont also shows distinct alterations. While there is an enhancement in the abundance of certain transporter proteins, a notable decrease is observed in some proteins that are crucial for nitrogen fixation. mdpi.comnih.govresearcher.life
Table 2: Proteomic Responses of Mesorhizobium loti to Goitrin
| Condition | Key Proteomic Changes | Implication | Reference |
| Free-living M. loti | - Decrease in transporter proteins- High proteolysis | Severe cellular damage | mdpi.comnih.govresearcher.life |
| M. loti in Nodules | - Enhanced abundance of some transporter proteins- Decreased abundance of some nitrogen-fixation proteins | Termination of symbiosis, initiation of nodule senescence | mdpi.comnih.govresearcher.life |
Currently, there is no direct scientific evidence to suggest that DL-Goitrin has a specific influence on the gibberellin (GA) biosynthesis pathways in symbiotic bacteria like Mesorhizobium loti. While some rhizobia are known to produce gibberellins, which can influence nodule development, the interaction of goitrin with this particular metabolic pathway has not been reported in the available scientific literature. nih.gov
Chemical Synthesis and Derivatization Strategies
Laboratory Synthesis Methodologies for DL-Goitrin
Laboratory synthesis of DL-Goitrin ((±)-Goitrin) has been reported through various methods. One approach involves the reaction of nitromethane (B149229) with acrolein in a suitable solvent. lookchem.com Following this initial reaction, triethylamine (B128534) is added dropwise to the mixture to facilitate the synthesis. lookchem.com The process concludes with the removal of the solvent and unreacted nitromethane via rotary evaporation, followed by purification using column chromatography. lookchem.com
Earlier synthesis references for goitrin date back to the mid-20th century. A synthesis method was reported in the Journal of the American Chemical Society in 1950. lookchem.com Another synthesis reference is found in the Journal of Heterocyclic Chemistry from 1990. lookchem.com
Synthesis of DL-Goitrin Analogs and Derivatives
The synthesis of analogs and derivatives of goitrin is undertaken to explore variations in structure and their corresponding biological activities. Goitrin itself is classified as a derivative of oxazolidine (B1195125) and a cyclic thiocarbamate. wikipedia.org
Studies have involved synthesizing various analogs of naturally occurring glucosinolate aglucones, including those related to epi-progoitrin, the precursor of goitrin. researchgate.netresearchgate.net For instance, allyl thiocyanate (B1210189), an analog of a sinigrin (B192396) aglucone, can be synthesized from allyl chloride and potassium thiocyanate. researchgate.netresearchgate.net While this specific example is not a goitrin analog, it illustrates the synthetic approaches used for related compounds.
Research into cyclic isothiocyanates, which are structurally related to goitrin (an oxazolidine-2-thione), also involves synthetic strategies. mdpi.com The formation of oxazolidine-2-thiones from glucosinolates is a process that can occur spontaneously from unstable isothiocyanates derived from glucosinolates with a hydroxyl group in proximity. wikipedia.orgnih.gov This natural process provides insights for synthetic routes to goitrin and its derivatives.
The synthesis of glycoluril (B30988) thio-analogs, which are structurally related to the oxazolidinethione core of goitrin, has also been an area of research, highlighting various approaches to synthesize analogous heterocyclic systems. researchgate.net
Structure-Activity Relationship Studies of Synthetic Analogs
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the goitrin structure affect its biological activity, particularly its antithyroid properties. Studies involving goitrin analogs and related compounds have assessed their effects on the thyroid gland, often using indices such as increased thyroid weight and reduced radioactive iodine uptake in animal models. caymanchem.comoup.com
One study screened various goitrin analogues and related compounds for antithyroid activity in rats. oup.com The study compared the potency of these compounds to propylthiouracil (B1679721), a known antithyroid drug. oup.com It was found that propylthiouracil was significantly more potent than goitrin. oup.com Among the tested compounds, 4-ethyl-2-oxazolidinethione (B13815906) showed similar potency to goitrin in terms of increasing thyroid weight and depressing radioactive iodine uptake when administered orally. oup.com This suggests that modifications to the vinyl group at the 5-position of the oxazolidinethione ring can influence activity.
Quantitative Structure-Activity Relationship (QSAR) studies have also been applied to synthetic analogs of glucosinolate aglucones, including those related to the precursors of compounds like goitrin. researchgate.netresearchgate.net These studies aim to correlate specific chemical parameters (e.g., electronic parameters, hydrophobicity) with biological activity, such as insecticidal properties in some cases. researchgate.netresearchgate.net While these QSAR studies may not directly focus on the antithyroid activity of goitrin analogs, the methodology is applicable to understanding the SAR of goitrin derivatives in relation to their effects on thyroid function.
Research indicates that the presence and position of functional groups on the oxazolidine-2-thione structure are critical for their activity. The spontaneous cyclization of 2-hydroxy-3-butenyl isothiocyanate to goitrin highlights the importance of the hydroxyl group's position relative to the isothiocyanate group for the formation of the five-membered ring structure. wikipedia.org
Further detailed research findings on the SAR of specific synthetic goitrin analogs regarding their antithyroid activity would involve analyzing data on the potency of different derivatives in inhibiting thyroid hormone synthesis or iodine uptake.
Analytical Methodologies for Dl Goitrin and Its Precursors/metabolites
Chromatographic Techniques for Qualitative and Quantitative Analysis
Chromatographic methods are widely applied for both identifying and quantifying goitrin and its related substances.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique utilized for the quantitative determination of goitrin and its precursors like progoitrin (B1231004). Validated quantitative HPLC methods, adhering to ICH guidelines, have been established for analyzing goitrin and progoitrin in matrices such as broccoli and watercress researchgate.netuantwerpen.be. These methods have demonstrated acceptable linearity and precision researchgate.netuantwerpen.be. For example, a validated HPLC method for goitrin in broccoli seed powder exhibited a linear range of 1 µg/mL – 400 µg/mL and acceptable precision with relative standard deviation (RSD) values of 4.3% and 3.5% for time and concentration, respectively eurachem.org. Recoveries for progoitrin and goitrin using HPLC methods have been reported to be in the range of 99-101% researchgate.netuantwerpen.be.
Ultra-Performance Liquid Chromatography with Photodiode Array Detection (UPLC-PDA)
UPLC-PDA is a sensitive and reliable technique employed for both chemical fingerprinting and the quantitative analysis of multiple bioactive components, including R,S-goitrin, progoitrin, and epiprogoitrin (B98077), in samples such as Radix Isatidis researchgate.netmdpi.comnih.gov. This technique enables the simultaneous analysis of several compounds with good linearity and high recovery rates researchgate.netmdpi.comnih.gov. A UPLC-PDA method developed for the analysis of eight components in Radix Isatidis, including R,S-goitrin, progoitrin, and epiprogoitrin, showed good regression (R > 0.9997) and recovery rates ranging from 99.5% to 103.0% researchgate.netmdpi.comnih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Glucosinolate Breakdown Products
GC-MS is a valuable tool for analyzing the volatile breakdown products of glucosinolates, which are relevant to understanding the metabolic fate of progoitrin and the formation of goitrin. This technique can identify various breakdown products, including organic nitriles and organic thiocyanates nih.gov. GC-MS has been applied to analyze the hydrolytic products of glucosinolates in broccoli, providing insights into the complex enzymatic breakdown processes initiated by myrosinase upon tissue damage researchgate.netnih.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and powerful technique for the determination of goitrin and related compounds in complex matrices, making it particularly useful for metabolic and pharmacokinetic studies. A rapid and sensitive UHPLC-MS/MS method has been developed and validated for the pharmacokinetic analysis of R,S-goitrin in rats, demonstrating good linearity, accuracy, and precision nih.gov. This method utilized selected reaction monitoring (SRM) transitions for the detection of R,S-goitrin nih.gov. LC-MS/MS has also been used to quantify goitrin, benzyl (B1604629) isothiocyanate (BITC), and sulforaphane (B1684495) (SFN) in Brassica vegetables nih.gov. Furthermore, LC-MS/MS in multiple reaction monitoring (MRM) mode allows for the direct and sensitive quantification of glucosinolates, including progoitrin mdpi.com. LC-MS/MS methods have also been developed for the analysis of thyreostats, including goitrin, in biological samples such as urine and milk researchgate.net.
Stereospecific Analysis of DL-Goitrin Enantiomers
Since DL-Goitrin is a racemic mixture of (R)-goitrin and (S)-goitrin, and these enantiomers may exhibit differential biological activities, stereospecific analysis is of considerable importance.
Chiral Reversed-Phase High-Performance Liquid Chromatography
Chiral HPLC is a key technique for the separation and quantification of the individual enantiomers of goitrin. While normal phase HPLC (NPLC) methods have been developed for this purpose, reversed-phase high-performance liquid chromatography (RP-HPLC) offers a more convenient approach using standard RP-HPLC equipment, especially for the analysis of water-extracted samples nih.govnih.govepa.gov. An enantioselective method based on RP-HPLC using a chiral stationary phase (e.g., S-Chiral A column) has been developed and validated for the assay of (R,S)-goitrin enantiomers nih.gov. This method achieved optimal separation and was successfully applied to quantify the enantiomers in commercial formulations nih.gov. Supercritical fluid chromatography (SFC) has also demonstrated improved chiral separation of (R,S)-goitrin compared to NPLC, offering advantages in speed and ease of solvent removal nih.govresearchgate.net. HPLC coupled with circular dichroism (CD) detection can also be employed for the simultaneous separation and quantification of chiral glucosinolates, including R,S-goitrin, epiprogoitrin, and progoitrin, allowing for the determination of the content of R-goitrin and S-goitrin within the racemic mixture mdpi.com.
Sample Preparation Techniques for Complex Biological Matrices
The analysis of DL-Goitrin and its related compounds, such as the precursor progoitrin and various metabolites, in complex biological matrices like plasma, serum, urine, and tissue requires effective sample preparation techniques to isolate the analytes of interest and minimize matrix interference. Several methods have been explored and applied, depending on the specific analyte, matrix, and the analytical technique to be used (often LC-MS/MS or GC-MS).
One common challenge in analyzing glucosinolates and their breakdown products in biological samples is their diverse chemical properties, ranging from the hydrophilic glucosinolates to the more lipophilic isothiocyanates and other metabolites like goitrin. Additionally, the enzymatic activity of myrosinase, which converts glucosinolates to breakdown products, needs to be considered and controlled during sample preparation, especially when analyzing intact glucosinolates.
Protein precipitation is a straightforward and frequently used technique for sample preparation in biological matrices like plasma. Acetonitrile-mediated protein precipitation has been reported as an effective option for the analysis of progoitrin and epiprogoitrin in rat plasma, offering low consumption and good sensitivity when coupled with LC-MS/MS. nih.gov This method involves adding acetonitrile (B52724) to the plasma sample, vortexing, and centrifuging to precipitate proteins, with the supernatant containing the analytes then processed further, often by drying and reconstitution. nih.gov
Liquid-liquid extraction (LLE) is another approach employed to isolate analytes from biological fluids. For instance, extraction with peroxide-free ether has been used to recover goitrin from biological fluids for subsequent spectrophotometric analysis. cloudfront.net Another study involving the analysis of anti-hormones, including naturally occurring goitrogens like 5-VTO (goitrin), utilized liquid-liquid extraction with phenylmercuric acetate (B1210297) or passage through a mercurated adsorption column for selective extraction and efficient clean-up of biological samples. ugent.be This method showed extraction yields between 60-80% at the ppb level. ugent.be For the analysis of goitrogenic metabolites like cyanide and thiocyanate (B1210189) in serum, a one-step sample preparation method combining reaction with pentafluorobenzyl bromide and simultaneous extraction into ethyl acetate facilitated by a phase-transfer catalyst has been described. researchgate.net
Solid phase extraction (SPE) has also gained interest for the clean-up of extracts from biological matrices when analyzing thyreostats, including natural goitrogens. ugent.be Silica SPE cartridges are commonly mentioned, alongside anion exchange, amino-propyl, and alumina (B75360) cartridges. ugent.be
For the analysis of goitrin and thiouracil in milk and cheese, methanol (B129727) extraction followed by derivatization with 3-iodobenzyl bromide has been successfully employed in conjunction with LC-MS/MS. researchgate.net This method achieved average recovery values above 80%. researchgate.net
Sample preparation for the analysis of glucosinolates in plant materials, which can serve as precursors ingested by animals, often involves solid-liquid extraction with boiling water or aqueous organic solvents like methanol-water mixtures at high temperatures to inactivate myrosinase. mdpi.comnih.gov This is followed by purification steps such as ion-exchange chromatography. nih.gov While primarily for plant matrices, these methods highlight the importance of enzyme inactivation when dealing with glucosinolate precursors.
The choice of sample preparation technique is critical for achieving accurate and sensitive analysis of DL-Goitrin and its related compounds in complex biological matrices. Techniques like protein precipitation, liquid-liquid extraction, and solid phase extraction are utilized, often coupled with sensitive detection methods like LC-MS/MS. The specific matrix and the target analyte (intact glucosinolate vs. breakdown product) dictate the optimal preparation strategy.
Here is a summary of some sample preparation techniques discussed:
| Matrix | Analyte(s) | Sample Preparation Technique(s) | Analytical Method | Key Findings / Notes | Source |
| Rat Plasma | Progoitrin, Epiprogoitrin | Acetonitrile-mediated protein precipitation | UHPLC-MS/MS | Effective, low consumption, good sensitivity. nih.gov | nih.gov |
| Biological Fluids | Goitrin | Extraction with peroxide-free ether | Spectrophotometry | Used for recovery of goitrin. cloudfront.net | cloudfront.net |
| Biological Samples | Anti-hormones (including 5-VTO) | Liquid-liquid extraction (phenylmercuric acetate), Mercurated adsorption column | Various | Selective extraction, efficient clean-up, 60-80% yield at ppb level. ugent.be | ugent.be |
| Rat Serum | Cyanide, Thiocyanate | Reaction with pentafluorobenzyl bromide + Extraction into ethyl acetate (phase-transfer catalyst) | GC-MS | One-step method, limits of detection 1 µM (cyanide), 50 nM (thiocyanate). researchgate.net | researchgate.net |
| Milk, Cheese | Goitrin, Thiouracil | Methanol extraction, Derivatization with 3-iodobenzyl bromide | LC-MS/MS | Average recovery > 80%, LOD/LOQ reported for milk and cheese. researchgate.net | researchgate.net |
| Plant Material | Intact Glucosinolates (e.g., Progoitrin) | Solid-liquid extraction (boiling water/aqueous organic solvent), Ion-exchange chromatography | HPLC | Used for extracting precursors; high temperature inactivates myrosinase. mdpi.comnih.gov | mdpi.comnih.gov |
Data Table: Summary of Sample Preparation Techniques
| Matrix | Analyte(s) | Sample Preparation Technique(s) | Analytical Method | Key Findings / Notes | Source |
| Rat Plasma | Progoitrin, Epiprogoitrin | Acetonitrile-mediated protein precipitation | UHPLC-MS/MS | Effective, low consumption, good sensitivity; involves vortexing, centrifugation, drying, and reconstitution. nih.gov | nih.gov |
| Biological Fluids | Goitrin | Extraction with peroxide-free ether | Spectrophotometry | Used for recovery of goitrin from biological fluids. cloudfront.net | cloudfront.net |
| Biological Samples | Anti-hormones (including 5-VTO/Goitrin) | Liquid-liquid extraction (phenylmercuric acetate) or mercurated adsorption column | Various | Selective extraction and efficient clean-up; extraction yields 60-80% at ppb level. ugent.be | ugent.be |
| Rat Serum | Cyanide, Thiocyanate | Reaction with pentafluorobenzyl bromide + Simultaneous extraction into ethyl acetate (phase-transfer catalyst) | GC-MS | One-step method for goitrogenic metabolites; LODs: 1 µM (cyanide), 50 nM (thiocyanate); linear range 10 µM-20 mM (cyanide), 500 nM-200 µM (thiocyanate). researchgate.net | researchgate.net |
| Milk, Cheese | Goitrin, Thiouracil | Methanol extraction followed by derivatization with 3-iodobenzyl bromide | LC-MS/MS | Developed for simultaneous determination at trace levels; average recovery > 80%; LODs and LOQs reported for milk and cheese. researchgate.net | researchgate.net |
| Plant Material | Intact Glucosinolates (e.g., Progoitrin) | Solid-liquid extraction with boiling water or aqueous organic solvent (e.g., methanol-water), Ion-exchange chromatography | HPLC | Used for extracting precursors from plant matrices; high temperature (e.g., 75°C) used to inactivate myrosinase. mdpi.comnih.govmdpi.com | mdpi.comnih.govmdpi.com |
| Broccoli Powder | Progoitrin | Extraction with 2% phosphoric acid, neutralization, heat treatment | ELISA, HPLC | Method for glucosinolates in plant material, stable during extraction. acs.org | acs.org |
| Broccoli Powder | Goitrin | Sample preparation described by Wang et al. (2013) | HPLC | Method for goitrin in plant material; recovery of 99.1%. eurachem.org | eurachem.org |
| Serum, Plasma | Non-polar/Polar Metabolites (General Guideline) | Methanol and MTBE extraction | LC-MS | General guideline for extracting metabolites from biofluids; involves vortexing, centrifugation, and drying. rockefeller.edu | rockefeller.edu |
Detailed Research Findings:
Research into the sample preparation for DL-Goitrin and its related compounds in biological matrices highlights the need for methods that effectively extract the analytes while minimizing interference from the complex matrix components. For instance, a study on the stereoselective pharmacokinetics of epiprogoitrin and progoitrin in rats emphasized the criticality of sample preparation for developing an accurate and sensitive LC-MS/MS assay. nih.gov They investigated protein precipitation, solid phase extraction, and liquid-liquid extraction, concluding that acetonitrile-mediated protein precipitation was a preferable option due to its efficiency and sensitivity for analyzing these compounds in plasma. nih.gov The specific procedure involved spiking plasma with an internal standard, adding acetonitrile for precipitation, vortexing, centrifuging, transferring the supernatant, drying under nitrogen, reconstituting the residue with water, and a final centrifugation before LC-MS/MS analysis. nih.gov This method demonstrated extraction recoveries greater than 91.30% for epiprogoitrin and progoitrin in rat plasma, with matrix effects ranging from 91.18% to 107.27%, indicating efficient and reproducible pretreatment with no significant interference from endogenous substances. nih.gov
For the analysis of goitrogenic metabolites like thiocyanate and cyanide in rat serum, a method involving the reaction of cyanide and thiocyanate with pentafluorobenzyl bromide and simultaneous extraction into ethyl acetate facilitated by a phase-transfer catalyst was employed. researchgate.net This one-step sample preparation proved effective for GC-MS analysis of these metabolites. researchgate.net
In the context of food safety, a method was developed for the simultaneous determination of goitrin and thiouracil at trace levels in milk and cheese using LC-MS/MS. researchgate.net The sample preparation involved methanol extraction from the milk after protein precipitation, followed by derivatization with 3-iodobenzyl bromide. researchgate.net This method achieved average recovery values above 80% for both compounds in milk and cheese. researchgate.net
While primarily focused on plant matrices, studies on the extraction of glucosinolates, the precursors of goitrin, provide valuable insights into handling these labile compounds. Methods often involve solid-liquid extraction with hot water or aqueous organic solvents (like 70% methanol) to inactivate myrosinase, the enzyme that hydrolyzes glucosinolates. mdpi.comnih.gov Subsequent purification steps, such as ion-exchange chromatography, are often necessary to clean up the extract before analysis. nih.gov Comparing different tissue disruption methods for glucosinolate extraction from vegetables highlighted that methods involving sonication or incubation at 75°C in methanol aqueous solution can impact extraction efficiencies for different glucosinolates, including progoitrin. mdpi.com
These studies collectively demonstrate that the selection and optimization of sample preparation techniques are paramount for the accurate and reliable quantification of DL-Goitrin and its precursors and metabolites in diverse and complex biological matrices. The specific properties of the analyte, the nature of the matrix, and the chosen analytical technique all influence the most suitable approach, with methods like protein precipitation, liquid-liquid extraction, and solid phase extraction being commonly applied.
Future Research Directions and Unexplored Avenues
Deeper Elucidation of DL-Goitrin Degradation Pathways in Environmental Systems
While it is known that goitrin can be degraded by soil bacteria, the specific pathways involved are largely unknown mdpi.com. Research indicates that goitrin is degraded slower by some soil bacteria strains, such as Bacillus megaterium, Aminobacter aminovorans, Paenibacillus polymyxa, and Bacillus cereus, compared to other isothiocyanates mdpi.com. Further studies are needed to identify the complete microbial consortia involved in goitrin degradation in diverse environmental matrices, including soil and water. Detailed investigations into the enzymatic mechanisms employed by these microorganisms would provide insights into the biochemical transformations of DL-Goitrin in the environment. Understanding these pathways is crucial for assessing the persistence and potential ecological impact of DL-Goitrin released from agricultural practices involving cruciferous crops. Research could utilize advanced analytical techniques to identify intermediate breakdown products and the enzymes responsible for their formation.
Comprehensive Proteomic and Metabolomic Profiling of DL-Goitrin Interactions in Diverse Biological Systems
Investigating the effects of DL-Goitrin at the molecular level requires comprehensive profiling techniques. Proteomic studies can identify proteins whose expression or modification is altered in response to DL-Goitrin exposure in various organisms, including plants, microorganisms, and animal models. For example, studies on Lotus japonicus nodules treated with goitrin showed altered abundance of numerous host and symbiotic Mesorhizobium loti proteins, including peroxidases, pathogenesis-related proteins, and transporter proteins mdpi.comresearchgate.net. In free-living M. loti, goitrin treatment led to a decrease in transporter proteins and increased proteolysis mdpi.comresearchgate.net. Metabolomic profiling can reveal changes in the small molecule landscape within biological systems upon interaction with DL-Goitrin, providing insights into affected metabolic pathways. mdpi.com Combining proteomic and metabolomic approaches can offer a more holistic view of the biological responses to DL-Goitrin, helping to identify specific biomarkers of exposure and understand the cascade of events triggered by its presence. Future research should aim for large-scale, multi-omics studies across different species and exposure scenarios.
Table 1: Examples of Protein Abundance Changes in Lotus japonicus Nodules and Free-Living Mesorhizobium loti Upon Goitrin Treatment mdpi.comresearchgate.net
| System | Protein Type/Functional Class | Change in Abundance |
| Lotus japonicus Nodules | Peroxidases | Higher |
| Lotus japonicus Nodules | Pathogenesis-related PR-10 proteins | Higher |
| Mesorhizobium loti (Symbiont) | Transporter proteins | Enhanced |
| Mesorhizobium loti (Symbiont) | Proteins involved in N-fixation | Decreased |
| Mesorhizobium loti (Free-living) | Transporter proteins | Decrease |
| Mesorhizobium loti (Free-living) | Proteins involved in translation | Downregulated |
Advanced Structural Biology of DL-Goitrin-Protein Binding and Enzyme Inhibition
DL-Goitrin is known to inhibit certain enzymes, such as dopamine-β-hydroxylase in bovine systems in vitro caymanchem.com. It also interferes with iodine uptake by the thyroid gland, suggesting interaction with the sodium/iodide symporter (NIS) mdpi.comnih.gov. Structural biology techniques, such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-electron Microscopy (Cryo-EM), can provide high-resolution structures of DL-Goitrin in complex with its target proteins. core.ac.uk This would offer detailed insights into the binding modes, interaction sites, and conformational changes induced by DL-Goitrin binding. core.ac.uk Computational approaches like molecular docking and dynamics simulations can complement experimental studies to predict binding affinities and explore the dynamics of DL-Goitrin-protein interactions. core.ac.uk Such structural information is invaluable for understanding the molecular basis of DL-Goitrin's biological effects and could potentially guide the design of modified compounds with altered activity. Further research is needed to elucidate the structural details of DL-Goitrin interactions with key proteins like NIS and enzymes involved in thyroid hormone synthesis.
Development of Novel Biotechnological Applications Based on DL-Goitrin Biosynthesis and Action
The unique chemical structure and biological activities of DL-Goitrin suggest potential for biotechnological applications. Research could focus on engineered biosynthesis of DL-Goitrin or its analogs in microbial systems for controlled production. Understanding the enzymatic pathway for goitrin formation from progoitrin (B1231004), involving enzymes like myrosinase, glucosinolate oxidase, glucosinolate alkenylation, and glucosinolate hydroxylation, could facilitate metabolic engineering efforts. nih.gov Furthermore, exploring the inhibitory effects of DL-Goitrin on specific enzymes or its interactions with biological pathways could lead to the development of novel bio-based products. For instance, if specific pest or pathogen enzymes are found to be selectively inhibited by DL-Goitrin, it could inform the development of natural pesticides or antimicrobial agents. scienceopen.comresearchgate.net Research into the allelopathic effects of goitrin and other isothiocyanates could also lead to the development of natural herbicides. mdpi.com
Investigation of DL-Goitrin's Role in Inter-Kingdom Chemical Signaling
Plant-derived compounds are increasingly recognized for their roles in mediating interactions between plants and other organisms, including microorganisms, insects, and even animals. researchgate.netnih.govnih.gov DL-Goitrin, as a compound produced by plants, may play a role in such inter-kingdom signaling. Research could explore how DL-Goitrin influences the behavior, growth, or gene expression of soil microbes, plant pathogens, or beneficial symbionts. Studies have shown that goitrin affects nodulation in Lotus japonicus by impacting the symbiotic Mesorhizobium loti, suggesting a role in plant-microbe interactions. mdpi.com Investigating the mechanisms by which organisms perceive and respond to DL-Goitrin, potentially through specific receptors or signaling pathways, would shed light on its ecological functions. Understanding these complex chemical communication networks could have implications for agriculture and natural ecosystem management.
Q & A
Q. What experimental methods are recommended for determining DL-Goitrin solubility in different solvents?
DL-Goitrin exhibits limited solubility in aqueous solutions but is soluble in DMSO (100 mg/mL with sonication) . Researchers should pre-warm solvents and use sonication to enhance dissolution. Theoretical solubility can be calculated using molecular weight (129.18 g/mol) and density (1.19 g/cm³), with adjustments for solvent polarity. For reproducibility, document sonication duration (e.g., 10–30 minutes) and centrifugation parameters (e.g., 10,000 rpm for 5 minutes) to remove undissolved particles .
Q. How should DL-Goitrin be stored to ensure stability during long-term experiments?
Store DL-Goitrin at 2–8°C in airtight, light-protected containers to prevent degradation. Avoid repeated freeze-thaw cycles, as this may alter its crystalline structure (melting point: 64–65°C) . For short-term use (e.g., daily assays), prepare aliquots in amber vials and store at -20°C with desiccants to minimize hygroscopic effects .
Q. What analytical techniques are suitable for assessing DL-Goitrin purity and isomer composition?
High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) is the gold standard . Chiral separation columns (e.g., Chiralpak® IA) can resolve R- and S-enantiomers, with mobile phases optimized for polar interactions (e.g., hexane:isopropanol 90:10 v/v). Validate methods using reference standards and report retention times, peak symmetry, and resolution factors to ensure reproducibility .
Q. How can researchers design dose-conversion protocols for DL-Goitrin animal studies?
Use body surface area (BSA) normalization for interspecies dose translation. For example, a mouse dose of 50 mg/kg converts to ~4.05 mg/kg in rats using BSA ratios . Preclinical studies should include dose-ranging trials (e.g., 10–100 mg/kg in rodents) and monitor thyroid function (TSH, T3/T4 levels) due to DL-Goitrin’s antithyroid activity .
Advanced Research Questions
Q. How can contradictory findings on DL-Goitrin’s enantiomer-specific pharmacological effects be resolved?
Discrepancies in isomer activity (e.g., R- vs. S-enantiomer potency) may arise from assay conditions or impurity interference. Employ enantiomerically pure standards (>99% by chiral HPLC) and validate findings across multiple models (e.g., in vitro enzyme inhibition vs. in vivo thyroid histopathology). Meta-analyses of published IC50 values for bovine adrenal dopamine β-hydroxylase inhibition can identify trends .
Q. What strategies mitigate variability in DL-Goitrin’s antithyroid effects across in vivo studies?
Control dietary iodine intake in animal models, as DL-Goitrin’s efficacy is iodine-dependent . Use isogenic rodent strains to reduce genetic variability and standardize euthyroid baselines. Include longitudinal thyroid ultrasound imaging to correlate dose duration with gland morphology changes .
Q. How should researchers design experiments to evaluate DL-Goitrin’s synergism with other goitrogens?
Apply factorial design to test combinations (e.g., DL-Goitrin + thiocyanate). Use isobolographic analysis to distinguish additive vs. synergistic effects on thyroid peroxidase (TPO) inhibition. Measure urinary iodine excretion and thyroidal sodium-iodide symporter (NIS) activity to elucidate mechanistic interactions .
Q. What ethical and regulatory considerations apply to human data in DL-Goitrin research?
For studies involving human biospecimens, comply with GDPR requirements by obtaining explicit consent for data reuse and conducting a Data Protection Impact Assessment (DPIA) . Anonymize datasets and restrict access to IRB-approved personnel. Document protocols in alignment with ClinicalTrials.gov standards for transparency .
Q. How can computational modeling enhance DL-Goitrin’s structure-activity relationship (SAR) studies?
Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for thyroid targets like TPO. Validate models with mutagenesis data and correlate in silico results with experimental IC50 values. Apply QSAR models to optimize substituent groups for reduced off-target effects .
Q. What methodologies address batch-to-batch variability in DL-Goitrin sourcing?
Require certificates of analysis (CoA) from suppliers detailing enantiomeric ratios and HPLC chromatograms. Implement in-house QC checks using nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (LC-MS) for purity. Cross-validate biological activity across batches using standardized assays (e.g., TPO inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
